Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate
Overview
Description
1,2-Dilinoleoyl-3-stearoyl-rac-glycerol: is a triacylglycerol that contains linoleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position . This compound is found in various plant oils, including soybean, poppy seed, maize, evening primrose, and blackcurrant oils . It is known for its role in lipid biochemistry and has applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving linoleic acid and stearic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves the extraction of plant oils rich in linoleic and stearic acids. The extracted oils are then subjected to transesterification processes to obtain the desired triacylglycerol .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between molecules, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (linoleic acid and stearic acid) and glycerol.
Transesterification: Methyl esters of linoleic and stearic acids.
Scientific Research Applications
1,2-Dilinoleoyl-3-stearoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions related to lipid metabolism disorders.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetic formulations.
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular lipid membranes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The compound’s effects are mediated through its incorporation into lipid bilayers, affecting membrane dynamics and signaling pathways .
Comparison with Similar Compounds
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains oleic acid at the sn-3 position instead of stearic acid.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position.
Uniqueness: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of linoleic acid at two positions and stearic acid at one position influences its melting point, solubility, and reactivity compared to other triacylglycerols .
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDLKOEJMDTBE-KDKXEXENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313638 | |
Record name | 1-Stearo-2,3-dilinolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-17-2 | |
Record name | 1-Stearo-2,3-dilinolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearo-2,3-dilinolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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